

Chemical structure and properties of Cannabidiphorol (CBDP)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cannabidiphorol	
Cat. No.:	B3025717	Get Quote

An In-Depth Technical Guide to Cannabidiphorol (CBDP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiphorol (CBDP) is a phytocannabinoid and a heptyl homolog of cannabidiol (CBD). [1][2][3] First identified as a natural compound in 2019 by a team of Italian scientists, CBDP was previously known only as a synthetic molecule.[1][4] It is found in the cannabis plant in very small amounts.[1][3] Due to its structural similarity to CBD, with the primary difference being an extended seven-carbon alkyl side chain, CBDP has garnered interest for its potential pharmacological properties.[1][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of CBDP, intended for an audience of researchers and drug development professionals.

Chemical Structure and Properties

CBDP's fundamental chemical characteristics are summarized below. It is a homolog of CBD, differing by the presence of a heptyl side chain instead of the pentyl chain found in CBD.[5]



Property	Value	Reference
IUPAC Name	5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol	[4]
Chemical Formula	C23H34O2	[1]
Molecular Weight	342.5 g/mol	[4]
CAS Number	55824-13-0	[4]

Physicochemical Properties

Detailed experimental data on the melting point, boiling point, and pKa of CBDP are not readily available in the current body of scientific literature. However, some of its solubility characteristics have been reported.

Property	Value	Reference
Solubility	DMF: 50 mg/mlDMSO: 60 mg/mlEthanol: 35 mg/mlAcetonitrile: Soluble	

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of CBDP. While full spectral datasets are not compiled in a single source, information can be gleaned from studies that have characterized the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for CBDP have been reported, confirming its structure. The chemical shifts are consistent with the proposed structure, showing signals corresponding to the aromatic, terpenic, and alkyl moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been instrumental in the initial identification of CBDP.[1][3] The fragmentation pattern of CBDP would be expected to



show characteristic losses from the molecular ion, including fragmentation of the heptyl chain and the terpene moiety.

Infrared (IR) Spectroscopy: The IR spectrum of CBDP would be expected to exhibit characteristic absorption bands for the hydroxyl (-OH) groups, aromatic C-H and C=C bonds, and aliphatic C-H bonds, similar to other cannabinoids.

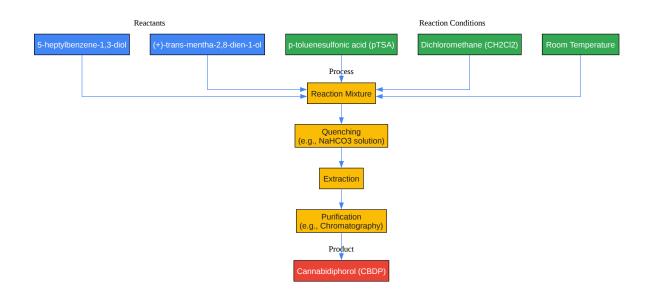
Experimental Protocols Synthesis of Cannabidiphorol (CBDP)

CBDP is typically produced semi-synthetically through the isomerization of cannabidiol (CBD) isolate.[2][3][5] This process is necessary because the natural abundance of CBDP in the cannabis plant is too low for commercial extraction.[3][5] The general principle involves the acid-catalyzed alkylation of olivetol (5-heptylresorcinol) with a suitable terpene derivative, or the direct isomerization of CBD.

A representative, though not fully detailed, synthetic approach involves the reaction of 5-heptylbenzene-1,3-diol with (+)-trans-mentha-2,8-dien-1-ol in the presence of a Lewis acid catalyst such as p-toluenesulfonic acid (pTSA) in dichloromethane (CH₂Cl₂).

Workflow for CBDP Synthesis:





Click to download full resolution via product page

A simplified workflow for the synthesis of CBDP.

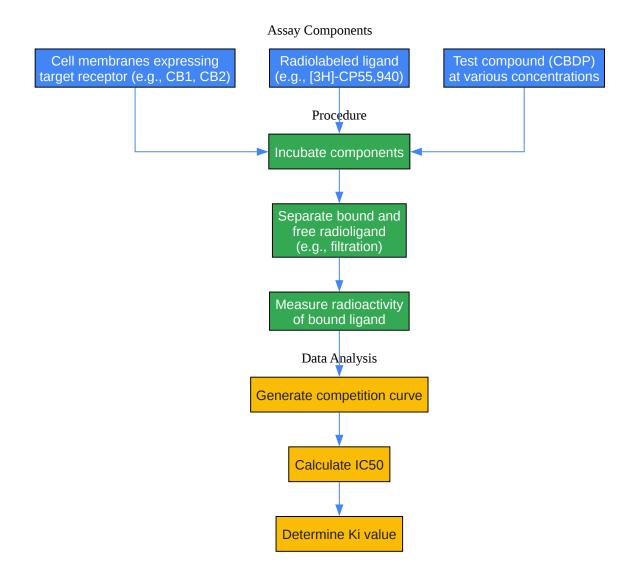
In Vitro Receptor Binding Assays

The pharmacological activity of CBDP has been investigated through various in vitro binding and functional assays. A recent study by Haghdoost et al. (2024) provides significant insights into its receptor interaction profile.[2]



General Protocol for Radioligand Binding Assay: A common method to determine the binding affinity of a compound to a receptor is through competitive radioligand binding assays.

Workflow for Radioligand Binding Assay:





Click to download full resolution via product page

Workflow for a typical radioligand binding assay.

Pharmacological Properties

The pharmacological profile of CBDP is still under active investigation. Current research indicates that its longer alkyl chain, in comparison to CBD, does not necessarily translate to a higher affinity for cannabinoid receptors.

Cannabinoid Receptor Activity

CBDP exhibits a low binding affinity for both the CB1 and CB2 receptors.[2] It acts as a weak antagonist at these receptors.[2]

Receptor	Activity	Quantitative Data	Reference
CB1	Weak Antagonist	Antagonist activity observed at 3 μM, reaching ~20% of the maximum response of AM251 at ~12 μM.	[2]
CB2	Weak Antagonist	At the highest tested concentration, CBDP showed a lower maximum response (~23%) compared to CBD (~33%) against the selective CB2 antagonist SR144528. At 1 μM, CBDP displaced approximately 50% of the radiolabeled ligand [³H]-CP55,940.	[2]

Serotonin Receptor Activity



CBDP has been shown to act as a weak agonist at the 5-HT_{1a} serotonin receptor, similar to CBD.[2] This activity may contribute to potential anxiolytic effects.[1]

Receptor	Activity	Quantitative Data	Reference
5-HT _{1a}	Weak Agonist	Achieved ~20% of the maximum response of serotonin at 12 μM.	[2]

Signaling Pathway for 5-HT1a Receptor Agonism:



Click to download full resolution via product page

Simplified signaling pathway of CBDP at the 5-HT_{1a} receptor.

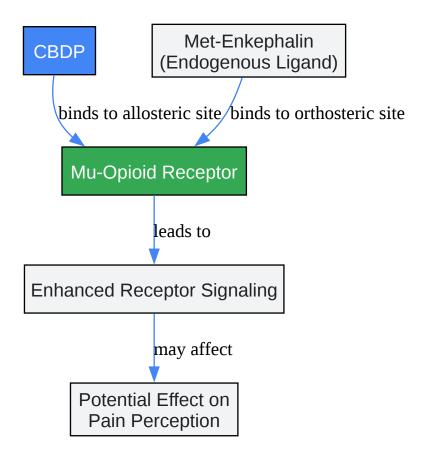
Opioid Receptor Activity

Unexpectedly, CBDP has been found to act as a positive allosteric modulator (PAM) at the muopioid receptor (MOR).[1] This means that while it may not activate the receptor directly, it can enhance the signaling of the endogenous ligand, met-enkephalin.[1]

Receptor	Activity	Quantitative Data	Reference
Mu-Opioid Receptor (MOR)	Positive Allosteric Modulator (PAM)	Enhances met- enkephalin signaling by 37%.	[1]

Logical Relationship of CBDP's Action at the Mu-Opioid Receptor:





Click to download full resolution via product page

CBDP's positive allosteric modulation of the mu-opioid receptor.

Conclusion

Cannabidiphorol (CBDP) is a recently identified natural phytocannabinoid with a chemical structure similar to CBD, distinguished by a longer alkyl side chain. While research is still in its early stages, current findings indicate a pharmacological profile that is distinct from its more well-known homolog. Its weak antagonism at cannabinoid receptors, coupled with weak agonism at serotonin 5-HT_{1a} receptors and positive allosteric modulation of the mu-opioid receptor, suggests a complex mechanism of action that warrants further investigation. For researchers and drug development professionals, CBDP represents a novel chemical entity within the cannabinoid space with potential for therapeutic applications that may differ from those of traditional cannabinoids. Further studies are required to fully elucidate its physicochemical properties, detailed spectroscopic characteristics, and in vivo pharmacological effects.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids [mdpi.com]
- 4. Vapor Pressure, Vaping, and Corrections to Misconceptions Related to Medical Cannabis' Active Pharmaceutical Ingredients' Physical Properties and Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of Cannabidiphorol (CBDP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025717#chemical-structure-and-properties-of-cannabidiphorol-cbdp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com